6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine
Overview
Description
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a methanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine typically involves the following steps:
Formation of the Imidazo[1,2-B]pyridazine Core: The imidazo[1,2-B]pyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent at the 6th position can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using reagents such as methylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine can be compared with other similar compounds in terms of structure and biological activity:
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGKCCXDSNQAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467206 | |
Record name | 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560109-30-0 | |
Record name | 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.